(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride
Overview
Description
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
The primary target of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR triggers several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s molecular weight is 14718 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can affect the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cell behavior and metabolism following prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyrrolo[2,3-b]pyridine core. The resulting intermediate is then subjected to further functionalization to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
- (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is unique due to its specific structure, which combines the properties of both pyridine and pyrrole rings. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHOALCGBXUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740138 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-77-6 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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